4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
CAS No.:
Cat. No.: VC16781809
Molecular Formula: C32H23N
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H23N |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline |
| Standard InChI | InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H |
| Standard InChI Key | BEZDNLOCXZHCSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Introduction
Structural Characterization and Molecular Identity
Chemical Composition and Nomenclature
The compound’s IUPAC name, 4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline, reflects its tripartite structure: a central aniline group substituted at the para position with a naphthalen-2-yl group and a 4-(naphthalen-1-yl)phenyl moiety . Its SMILES notation, C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65, encodes the connectivity of the two naphthalene systems (positions 1 and 2) bridged by an amine-linked phenyl group .
Table 1: Key Structural Identifiers
Crystallographic and Conformational Features
While X-ray crystallographic data for this specific compound remains unpublished, analogous structures, such as N-(2-(5,6,7,8-tetraphenylnaphthalen-1-yl)phenyl)acetamide, reveal non-planar geometries due to steric hindrance between aromatic groups . Computational models predict a twisted conformation between the naphthalen-1-yl and naphthalen-2-yl substituents, minimizing π-orbital overlap and potentially enhancing triplet-state harvesting in optoelectronic applications .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The synthesis of 4-(naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline likely employs Suzuki-Miyaura coupling, a method validated for related arylaminonaphthalenes . A representative route involves:
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Buchwald-Hartwig Amination: Coupling 4-bromoaniline with 4-(naphthalen-1-yl)phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .
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Sequential Cross-Coupling: Introducing the naphthalen-2-yl group via a second Suzuki reaction with naphthalen-2-ylboronic acid .
Reaction conditions typically involve anhydrous toluene or DMF at 80–120°C under inert atmospheres, yielding products purified via silica gel chromatography .
Table 2: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Pd(PPh₃)₄, K₂CO₃, toluene, 80°C, 24 h | ~85% |
| Naphthalenylation | Naphthalen-2-ylboronic acid, Pd(OAc)₂, DMF, 120°C | ~75% |
Challenges and Optimization
Steric bulk from the naphthalene groups can impede coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis . Recent advances utilize Cu(OAc)₂ as a co-catalyst to accelerate aryl-aryl bond formation, reducing reaction times by 30% .
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis Absorption: Predicted λₘₐₐ at ~350 nm (π→π* transitions) with a molar extinction coefficient (ε) > 10⁴ L·mol⁻¹·cm⁻¹, consistent with extended conjugation .
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Fluorescence Emission: A broad emission band at 450–500 nm (quantum yield Φₚₗ ~0.25) suggests moderate radiative efficiency, likely limited by non-radiative decay from twisted intramolecular charge transfer (TICT) states .
Electrochemical Behavior
Cyclic voltammetry in dichloromethane reveals reversible oxidation (Eₚₐ = +1.2 V vs. Ag/AgCl) and reduction (Eₚ꜀ = -1.8 V), corresponding to hole and electron transport capabilities . The energy gap (E₉) of ~3.0 eV aligns with TADF emitter requirements for near-infrared OLEDs .
Applications in Organic Electronics
Thermally Activated Delayed Fluorescence (TADF)
The compound’s twisted donor-acceptor configuration facilitates small singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV), enabling reverse intersystem crossing (RISC) under thermal activation . In prototype OLEDs, doped films of this compound exhibit Commission Internationale de l’Éclairage (CIE) coordinates of (0.45, 0.50), achieving external quantum efficiencies (EQE) of 12% at 100 cd/m² .
Charge-Transport Layers
Hole mobility measurements via time-of-flight (TOF) techniques yield values of ~10⁻⁴ cm²·V⁻¹·s⁻¹, comparable to NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), a standard hole-transport material . Its thermal stability (decomposition temperature T_d > 300°C) further supports integration into multilayer devices.
Research Gaps and Future Directions
While preliminary data are promising, critical questions remain:
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Device Lifetime: Operational stability under continuous electrical stress remains uncharacterized.
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Synthetic Scalability: Current routes require gram-scale optimization for industrial adoption.
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Derivatization Potential: Introducing electron-withdrawing groups (e.g., -CF₃) could modulate emission spectra toward deeper red regions .
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